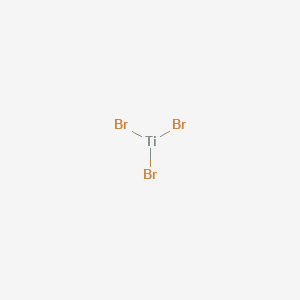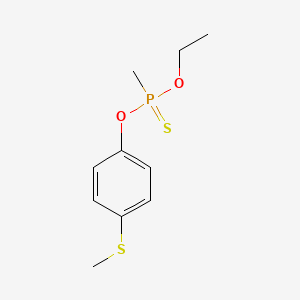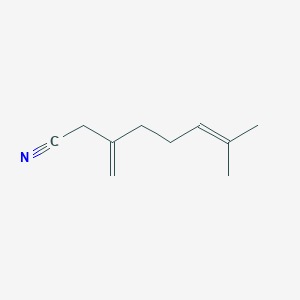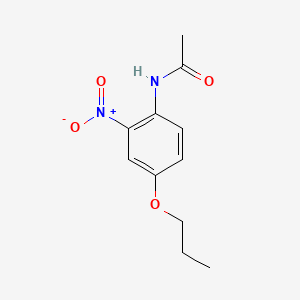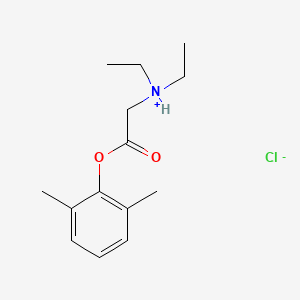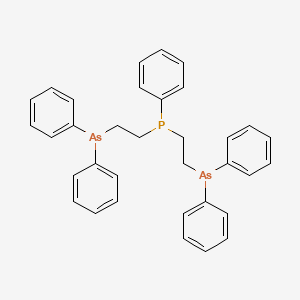
Cyclohexyl(2-(2-methylmorpholino)ethyl)carbodiimide monotoluene-p-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexyl[2-(2-methylmorpholino)ethyl]carbodiimide monotoluene-p-sulfonate is a chemical compound with the molecular formula C14H25N3O.C7H8O3S and a molecular weight of 423.6 g/mol. This compound is commonly used in various chemical and biological applications due to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl[2-(2-methylmorpholino)ethyl]carbodiimide monotoluene-p-sulfonate typically involves the reaction of cyclohexyl isocyanate with 2-(2-methylmorpholino)ethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through crystallization or distillation techniques.
化学反应分析
Types of Reactions
Cyclohexyl[2-(2-methylmorpholino)ethyl]carbodiimide monotoluene-p-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学研究应用
Cyclohexyl[2-(2-methylmorpholino)ethyl]carbodiimide monotoluene-p-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peptide bonds and other condensation reactions.
Biology: The compound is employed in the modification of nucleic acids and proteins, aiding in the study of biological processes.
Industry: The compound is used in the production of various chemical products, including polymers and specialty chemicals.
作用机制
The mechanism of action of Cyclohexyl[2-(2-methylmorpholino)ethyl]carbodiimide monotoluene-p-sulfonate involves its ability to form covalent bonds with nucleophilic groups in target molecules. This reactivity is primarily due to the presence of the carbodiimide functional group, which can react with amines, carboxylic acids, and other nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .
相似化合物的比较
Similar Compounds
- N-Cyclohexyl-N-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate
- N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride
- Pyridinium p-toluenesulfonate
Uniqueness
Cyclohexyl[2-(2-methylmorpholino)ethyl]carbodiimide monotoluene-p-sulfonate is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity in various chemical reactions. Its ability to form stable covalent bonds with nucleophiles makes it particularly valuable in synthetic and biological applications .
属性
CAS 编号 |
29886-98-4 |
|---|---|
分子式 |
C21H33N3O4S |
分子量 |
423.6 g/mol |
InChI |
InChI=1S/C14H25N3O.C7H8O3S/c1-13-11-17(9-10-18-13)8-7-15-12-16-14-5-3-2-4-6-14;1-6-2-4-7(5-3-6)11(8,9)10/h13-14H,2-11H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI 键 |
AVFDIFVXGWEJME-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CCO1)CCN=C=NC2CCCCC2.CC1=CC=C(C=C1)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


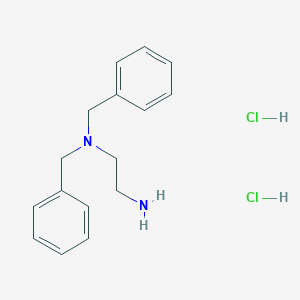
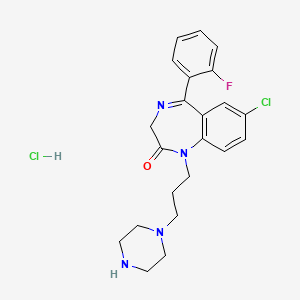
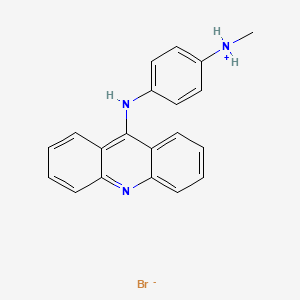
![[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13746527.png)
